VUF11207

Description

Propriétés

IUPAC Name |

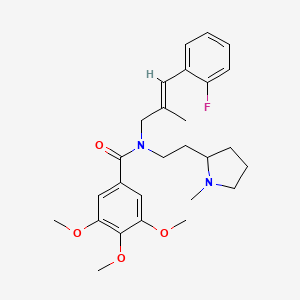

N-[(E)-3-(2-fluorophenyl)-2-methylprop-2-enyl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35FN2O4/c1-19(15-20-9-6-7-11-23(20)28)18-30(14-12-22-10-8-13-29(22)2)27(31)21-16-24(32-3)26(34-5)25(17-21)33-4/h6-7,9,11,15-17,22H,8,10,12-14,18H2,1-5H3/b19-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRRRKAXHMGUHZ-XDJHFCHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1F)CN(CCC2CCCN2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1F)/CN(CCC2CCCN2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60730917 | |

| Record name | N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60730917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378524-41-4 | |

| Record name | N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60730917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

VUF11207 Mechanism of Action on ACKR3: A Technical Guide

This document provides a detailed examination of the mechanism of action of VUF11207, a potent synthetic agonist, on the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. It is intended for researchers, scientists, and professionals in drug development who are focused on chemokine receptor pharmacology and signaling.

Introduction to ACKR3: An Atypical Receptor

The Atypical Chemokine Receptor 3 (ACKR3) is a class A G protein-coupled receptor (GPCR) that binds with high affinity to the chemokines CXCL12 and CXCL11.[1] Unlike canonical GPCRs such as its counterpart CXCR4, ACKR3 is characterized as an "atypical" or "biased" receptor.[1][2] This distinction arises from its primary signaling mechanism. Upon ligand binding, ACKR3 does not activate heterotrimeric G-proteins to elicit downstream signals like calcium mobilization.[2][3] Instead, its principal function is mediated through the recruitment of β-arrestin.[1][4] This β-arrestin-biased signaling leads to receptor internalization and plays a crucial role in "scavenging" or clearing extracellular chemokines, thereby shaping chemokine gradients and modulating the signaling of other receptors like CXCR4.[2][5]

This compound as a Potent ACKR3 Agonist

This compound is a small molecule compound identified as a potent and selective agonist for ACKR3.[6] Its primary mechanism of action is the induction of β-arrestin recruitment to ACKR3, mimicking the effect of the endogenous ligand CXCL12 but without activating G-protein pathways.[1] This specific action makes this compound a valuable chemical tool for studying the distinct physiological and pathological roles of ACKR3-mediated β-arrestin signaling.

Quantitative Pharmacological Data

The interaction of this compound and its derivatives with ACKR3 has been quantified across various assays. The data highlights its potency and affinity for the receptor.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | β-arrestin Recruitment | HEK293-ACKR3 | EC₅₀ | 1.6 nM | |

| (R)-VUF11207 | Radioligand Displacement ([¹²⁵I]CXCL12) | - | pEC₅₀ | 8.3 ± 0.1 | [7] |

| (S)-VUF11207 | Radioligand Displacement ([¹²⁵I]CXCL12) | - | pEC₅₀ | 7.7 ± 0.1 | [7] |

| This compound Fluorescent Probe (18a) | NanoBRET Saturation Binding | HEK293G_NLuc-ACKR3 | pKᵈ | 7.9 ± 0.1 | [7] |

| This compound Fluorescent Probe (18b) | NanoBRET Saturation Binding | HEK293G_NLuc-ACKR3 | pKᵈ | 7.8 ± 0.1 | [7] |

| This compound Fluorescent Probe (18c) | NanoBRET Saturation Binding | HEK293G_NLuc-ACKR3 | pKᵈ | 6.8 ± 0.1 | [7] |

Core Mechanism: β-Arrestin Biased Signaling

The central mechanism of this compound action is the conformational change it induces in ACKR3 upon binding, leading to the recruitment of β-arrestin. This process is independent of G-protein coupling.[1][2]

-

Binding: this compound binds to the ACKR3 receptor.

-

Conformational Change: The receptor undergoes a conformational change that favors the recruitment of G protein-coupled receptor kinases (GRKs).[8]

-

Phosphorylation: GRKs phosphorylate serine and threonine residues on the intracellular C-terminal tail of ACKR3.[8][9]

-

β-Arrestin Recruitment: The phosphorylated tail serves as a high-affinity binding site for β-arrestin (β-arrestin 1 and 2).[10][11]

-

Downstream Events: β-arrestin recruitment leads to:

-

Receptor Internalization: The ACKR3/β-arrestin complex is targeted for internalization into endosomes, effectively removing the receptor and its bound ligand from the cell surface.[3][4] This is the basis of the chemokine "scavenging" function.

-

Signal Transduction: β-arrestin can act as a scaffold for other signaling proteins, such as kinases like ERK and Akt, initiating G-protein-independent signaling cascades.[3]

-

Heterodimerization: this compound-induced ACKR3 activation can promote the formation of heterodimers with CXCR4, which can modulate CXCR4 signaling and subsequent cellular functions like platelet activation.[6][12]

-

Experimental Protocols

The mechanism of this compound is primarily elucidated through β-arrestin recruitment and competitive binding assays.

This protocol describes a generalized method for measuring this compound-induced β-arrestin recruitment using BRET, a common and robust assay format.[13][14]

Principle: The assay relies on energy transfer between a light-emitting enzyme (BRET donor, e.g., Renilla Luciferase, Rluc) and a fluorescent protein (BRET acceptor, e.g., Venus or GFP).[13] ACKR3 is fused to the donor and β-arrestin to the acceptor. When this compound brings the receptor and β-arrestin into close proximity (<10 nm), energy is transferred from the donor to the acceptor upon addition of a substrate, and the resulting light emission from the acceptor can be measured.

Materials:

-

Mammalian cells (e.g., HEK293)

-

Expression plasmids: ACKR3-Rluc8 (donor) and Venus-β-arrestin (acceptor)

-

Transfection reagent

-

Cell culture medium and supplements

-

White, opaque 96-well microplates

-

Assay buffer (e.g., HBSS with 0.2% BSA)

-

This compound stock solution

-

Rluc substrate (e.g., Coelenterazine h or Furimazine)

-

BRET-capable plate reader with dual emission filters

Methodology:

-

Cell Transfection: Co-transfect HEK293 cells with the ACKR3-Rluc8 and Venus-β-arrestin plasmids using a suitable transfection reagent. The optimal ratio of donor to acceptor plasmid must be determined empirically to achieve desired expression levels.[13]

-

Cell Seeding: 24 hours post-transfection, harvest the cells and seed them into white, opaque 96-well plates at an appropriate density. Allow cells to adhere for another 24 hours.

-

Compound Addition:

-

Prepare a serial dilution of this compound in assay buffer.

-

Aspirate the culture medium from the wells and replace it with assay buffer.

-

Add the this compound dilutions to the wells. Include a vehicle control (buffer only) for baseline measurement.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).[7]

-

-

Signal Detection:

-

Add the Rluc substrate (e.g., Furimazine) to each well.[7]

-

Immediately measure the luminescence at two wavelengths simultaneously using a BRET plate reader: one for the donor (e.g., ~460 nm) and one for the acceptor (e.g., ~530 nm).

-

-

Data Analysis:

-

Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).[7]

-

Normalize the data to the vehicle control.

-

Plot the normalized BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

-

Principle: This assay measures the ability of a non-labeled compound (this compound) to compete with a radiolabeled ligand (e.g., [¹²⁵I]CXCL12) for binding to ACKR3. The displacement of the radioligand provides a measure of the unlabeled compound's binding affinity (Ki).

Materials:

-

Cell membranes prepared from cells expressing ACKR3

-

Radioligand: [¹²⁵I]CXCL12

-

This compound stock solution

-

Binding buffer

-

Non-specific binding control (a high concentration of unlabeled CXCL12)

-

Glass fiber filter mats

-

Scintillation fluid and counter

Methodology:

-

Assay Setup: In tubes or a 96-well plate, combine cell membranes, a fixed concentration of [¹²⁵I]CXCL12, and varying concentrations of this compound.

-

Controls: Prepare tubes for total binding (no competitor) and non-specific binding (with excess unlabeled CXCL12).

-

Incubation: Incubate the reactions to allow binding to reach equilibrium.

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are retained on the filter.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: (Total Binding) - (Non-specific Binding).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition curve to determine the IC₅₀ (the concentration of this compound that displaces 50% of the radioligand).

-

Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Conclusion

This compound acts as a potent, β-arrestin-biased agonist at the atypical chemokine receptor ACKR3. Its mechanism of action is centered on the specific recruitment of β-arrestin without G-protein activation, leading to receptor internalization and modulation of cellular signaling. This selective activity makes this compound an indispensable pharmacological tool for dissecting the nuanced roles of ACKR3 in health and disease, from cancer progression to cardiovascular regulation.[6][7]

References

- 1. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures of atypical chemokine receptor 3 reveal the basis for its promiscuity and signaling bias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Breast Cancer: An Examination of the Potential of ACKR3 to Modify the Response of CXCR4 to CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biased Agonism at Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. biorxiv.org [biorxiv.org]

- 13. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

VUF11207: A Technical Guide to a High-Potency Agonist for the Atypical Chemokine Receptor CXCR7

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF11207 is a potent small-molecule agonist for the atypical chemokine receptor 7 (CXCR7), also known as ACKR3.[1][2][3] As a styrene-amide derivative, this compound has emerged as a critical chemical probe for elucidating the nuanced signaling pathways and physiological roles of CXCR7.[1] This receptor is distinguished by its preferential signaling through the β-arrestin pathway rather than classical G protein-mediated cascades, making it a subject of intense research in areas such as cancer, inflammation, and cardiovascular disease.[4][5][6][7] This in-depth technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its characterization.

Chemical Properties and Synthesis

This compound is a racemic mixture. Its chemical formula is C27H35FN2O4, with a molecular weight of 470.58 g/mol .[3]

Synthesis of this compound: The synthesis of this compound is based on the procedures described by Wijtmans et al. (2012). A brief outline of the synthesis is as follows:

-

Aldol Condensation: The synthesis begins with an Aldol condensation reaction between 2-fluorobenzaldehyde (B47322) and propionaldehyde (B47417) under basic conditions to yield (E)-3-(2-fluorophenyl)-2-methylacrylaldehyde.

-

Reductive Amination: This is followed by a reductive amination step. The resulting aldehyde is reacted with (R)-2-(1-methylpyrrolidin-2-yl)ethanamine using a picoline borane (B79455) complex to produce the homochiral precursor.

-

Amide Coupling: The final step involves the coupling of the precursor with a suitable carboxylic acid to yield this compound.

Mechanism of Action

This compound functions as a high-potency agonist at the CXCR7 receptor. Its binding to CXCR7 does not lead to the activation of typical G protein signaling pathways.[4][8] Instead, it potently induces the recruitment of β-arrestin2 to the receptor.[1][2][9] This β-arrestin recruitment subsequently triggers receptor internalization and initiates downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK).[6][10]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity at the CXCR7 receptor.

Table 1: Binding Affinity of this compound for CXCR7

| Parameter | Value | Assay Type | Cell Line | Reference |

| pKi | 8.1 | Radioligand Displacement | HEK293 | [2][3] |

| pEC50 (R-enantiomer) | 8.3 ± 0.1 | [125I]CXCL12 Displacement | Not Specified | [11] |

| pEC50 (S-enantiomer) | 7.7 ± 0.1 | [125I]CXCL12 Displacement | Not Specified | [11] |

Table 2: Functional Activity of this compound at CXCR7

| Parameter | Value | Assay Type | Cell Line | Reference |

| pEC50 (β-arrestin2 recruitment) | 8.8 | BRET | HEK293 | [2] |

| EC50 (β-arrestin2 recruitment) | 1.6 nM | BRET | HEK293 | [3][9][12] |

| pEC50 (Internalization) | 7.9 | ELISA | HEK293 | [2] |

| EC50 (Internalization) | 14.1 nM | ELISA | Not Specified | [1] |

Experimental Protocols

Radioligand Displacement Assay

This protocol is adapted from methodologies used to characterize small molecule ligands for CXCR7.

Objective: To determine the binding affinity (Ki) of this compound for the CXCR7 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

HEK293 cells transiently or stably expressing human CXCR7.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

-

Radioligand: [125I]CXCL12.

-

Non-labeled competitor: this compound at various concentrations.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Harvest CXCR7-expressing HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of [125I]CXCL12 to each well.

-

Add increasing concentrations of this compound to the wells. For determining non-specific binding, add a high concentration of a known CXCR7 ligand.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate. Wash the filters with ice-old wash buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay (NanoBRET)

This protocol describes the use of Bioluminescence Resonance Energy Transfer (BRET) to measure the recruitment of β-arrestin2 to CXCR7 upon agonist stimulation.

Objective: To quantify the potency (EC50) of this compound in inducing the interaction between CXCR7 and β-arrestin2.

Materials:

-

HEK293 cells.

-

Plasmids encoding CXCR7 fused to a NanoLuc luciferase (Nluc) donor and β-arrestin2 fused to a fluorescent acceptor (e.g., HaloTag or fluorescent protein).

-

Cell culture medium and transfection reagents.

-

NanoBRET substrate (e.g., furimazine).

-

BRET-compatible plate reader.

Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with the CXCR7-Nluc and β-arrestin2-acceptor plasmids. Plate the transfected cells in a 96-well plate and allow them to grow for 24-48 hours.

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the different concentrations of this compound to the cells.

-

Substrate Addition: Add the NanoBRET substrate to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 5-15 minutes).

-

BRET Measurement: Measure the luminescence signals at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.

-

Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Receptor Internalization Assay (ELISA-based)

This protocol outlines an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the internalization of CXCR7 from the cell surface following agonist treatment.

Objective: To measure the efficacy and potency of this compound in inducing CXCR7 internalization.

Materials:

-

HEK293 cells stably expressing N-terminally FLAG-tagged CXCR7.

-

Primary antibody against the FLAG tag.

-

Horseradish peroxidase (HRP)-conjugated secondary antibody.

-

TMB substrate.

-

Stop solution (e.g., 1 M H2SO4).

-

ELISA plate reader.

Procedure:

-

Cell Seeding: Seed the FLAG-CXCR7 expressing HEK293 cells in a 96-well plate and grow to confluence.

-

Agonist Treatment: Treat the cells with various concentrations of this compound for a specific time (e.g., 30-60 minutes) at 37°C to induce receptor internalization.

-

Fixation: Fix the cells with paraformaldehyde.

-

Antibody Incubation: Incubate the non-permeabilized cells with the anti-FLAG primary antibody to label the remaining surface receptors.

-

Wash the cells and then incubate with the HRP-conjugated secondary antibody.

-

Detection: After washing, add the TMB substrate and incubate until a blue color develops. Stop the reaction with the stop solution.

-

Quantification: Measure the absorbance at 450 nm using an ELISA plate reader.

-

Data Analysis: The decrease in absorbance is proportional to the amount of receptor internalization. Plot the percentage of internalized receptors against the logarithm of the this compound concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflows

CXCR7 Signaling Pathway

This compound binding to CXCR7 initiates a β-arrestin-biased signaling cascade.

Experimental Workflow for this compound Characterization

The following diagram illustrates a typical workflow for characterizing the activity of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound ≥99% (HPLC), CXCR7 Agonist, oil | Sigma-Aldrich [sigmaaldrich.com]

- 4. β-arrestin- but not G protein-mediated signaling by the “decoy” receptor CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]

- 6. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]

- 10. researchgate.net [researchgate.net]

- 11. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological characterization of a small-molecule agonist for the chemokine receptor CXCR3 - PMC [pmc.ncbi.nlm.nih.gov]

VUF11207 Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of VUF11207, a potent agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. This document summarizes key quantitative data, details experimental protocols for the characterization of this compound and its analogs, and visualizes the core signaling pathways and experimental workflows.

Introduction: this compound and the ACKR3 Receptor

This compound is a small molecule agonist of the Atypical Chememokine Receptor 3 (ACKR3), a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cancer progression and inflammation.[1] Unlike canonical GPCRs, ACKR3 does not couple to G proteins to elicit downstream signaling. Instead, it primarily signals through the β-arrestin pathway, leading to receptor internalization and modulation of cellular processes.[2] this compound and its analogs have emerged as valuable chemical tools to probe the function of ACKR3 and as potential starting points for the development of novel therapeutics.

Structure-Activity Relationship of this compound Analogs

The core scaffold of this compound is a substituted styrene-amide. Structure-activity relationship studies have been conducted by synthesizing a series of analogs and evaluating their binding affinity for the ACKR3 receptor. The binding affinity is typically determined using a radioligand displacement assay, measuring the ability of the compounds to displace the binding of a radiolabeled ligand, such as [¹²⁵I]-CXCL12, to the receptor. The affinity is expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

A key publication by Wijtmans et al. in the European Journal of Medicinal Chemistry (2012) describes the synthesis and pharmacological evaluation of 24 derivatives of the this compound scaffold.[2] The study revealed several important structural features that influence the binding affinity.

Table 1: Structure-Activity Relationship of this compound Analogs at the ACKR3 Receptor

| Compound | R1 | R2 | R3 | R4 | pKi |

| This compound (29) | H | 3,4,5-trimethoxy | H | 2-fluoro | 8.1 |

| Analog 1 | H | 4-methoxy | H | 2-fluoro | 7.5 |

| Analog 2 | H | 3,4-dimethoxy | H | 2-fluoro | 7.8 |

| Analog 3 | H | 3,5-dimethoxy | H | 2-fluoro | 7.9 |

| Analog 4 | H | 2,4,6-trimethoxy | H | 2-fluoro | 7.2 |

| Analog 5 | H | 4-chloro | H | 2-fluoro | 7.1 |

| Analog 6 | H | 4-methyl | H | 2-fluoro | 7.3 |

| Analog 7 | H | H | H | 2-fluoro | 6.5 |

| Analog 8 | H | 3,4,5-trimethoxy | H | H | 7.6 |

| Analog 9 | H | 3,4,5-trimethoxy | H | 4-fluoro | 8.0 |

| Analog 10 | H | 3,4,5-trimethoxy | H | 2,6-difluoro | 7.9 |

| Analog 11 | CH₃ | 3,4,5-trimethoxy | H | 2-fluoro | 7.4 |

| Analog 12 | H | 3,4,5-trimethoxy | CH₃ | 2-fluoro | 7.7 |

| VUF11403 (30) | H | 3,4,5-trimethoxy | H | 3-fluoro | 8.0 |

| Analog 14 | H | 3,4,5-trimethoxy | H | 4-chloro | 7.8 |

| Analog 15 | H | 3,4,5-trimethoxy | H | 2-chloro | 7.9 |

| Analog 16 | H | 3,4,5-trimethoxy | H | 2-methyl | 7.7 |

| Analog 17 | H | 3,4,5-trimethoxy | H | 3-methyl | 7.8 |

| Analog 18 | H | 3,4,5-trimethoxy | H | 4-methyl | 7.9 |

| Analog 19 | H | 3,4,5-trimethoxy | H | 2,3-difluoro | 8.0 |

| Analog 20 | H | 3,4,5-trimethoxy | H | 2,4-difluoro | 8.1 |

| Analog 21 | H | 3,4,5-trimethoxy | H | 2,5-difluoro | 8.0 |

| Analog 22 | H | 3,4,5-trimethoxy | H | 3,4-difluoro | 7.9 |

| Analog 23 | H | 3,4,5-trimethoxy | H | 3,5-difluoro | 7.8 |

| Analog 24 | H | 3,4,5-trimethoxy | H | 2,4,6-trifluoro | 7.5 |

Data extracted and compiled from Wijtmans et al., Eur J Med Chem. 2012 May;51:184-92.[2]

Experimental Protocols

Radioligand Displacement Assay for ACKR3

This protocol describes a method to determine the binding affinity of test compounds for the ACKR3 receptor by measuring their ability to displace the radiolabeled chemokine [¹²⁵I]-CXCL12.

Materials:

-

HEK293 cells stably expressing human ACKR3

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

[¹²⁵I]-CXCL12 (radioligand)

-

Unlabeled CXCL12 (for non-specific binding determination)

-

Test compounds (this compound and analogs)

-

96-well filter plates (e.g., Millipore Multiscreen)

-

Scintillation cocktail

-

Microplate scintillation counter

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293-ACKR3 cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the membrane pellet in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of unlabeled CXCL12 (e.g., 1 µM, for non-specific binding), or 50 µL of test compound at various concentrations.

-

Add 50 µL of [¹²⁵I]-CXCL12 at a final concentration close to its Kd value (e.g., 0.1 nM).

-

Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein).

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through the 96-well filter plate, pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 200 µL of ice-cold assay buffer.

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Convert the Ki to pKi (-log(Ki)).

-

β-Arrestin Recruitment Assay (BRET)

This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the recruitment of β-arrestin2 to the ACKR3 receptor upon agonist stimulation.

Materials:

-

HEK293 cells

-

Plasmids encoding ACKR3 fused to a Renilla luciferase (Rluc) and β-arrestin2 fused to a Yellow Fluorescent Protein (YFP)

-

Lipofectamine 2000 or similar transfection reagent

-

Cell culture medium

-

Assay buffer (e.g., HBSS)

-

Coelenterazine (B1669285) h (luciferase substrate)

-

Test compounds (this compound and analogs)

-

96-well white opaque microplates

-

BRET-compatible microplate reader

Protocol:

-

Cell Transfection:

-

Seed HEK293 cells in a 6-well plate.

-

The next day, co-transfect the cells with the ACKR3-Rluc and β-arrestin2-YFP plasmids using Lipofectamine 2000 according to the manufacturer's instructions.

-

24 hours post-transfection, harvest the cells and resuspend them in assay buffer.

-

-

BRET Assay:

-

Dispense 90 µL of the cell suspension into each well of a 96-well white opaque microplate.

-

Add 10 µL of test compound at various concentrations to the wells.

-

Incubate the plate for 15 minutes at 37°C.

-

Add coelenterazine h to a final concentration of 5 µM.

-

Immediately measure the luminescence at two wavelengths: one for the Rluc emission (e.g., 485 nm) and one for the YFP emission (e.g., 530 nm) using a BRET-compatible microplate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the YFP emission by the Rluc emission.

-

Plot the BRET ratio against the logarithm of the test compound concentration.

-

Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) and the maximum BRET ratio (Emax) using non-linear regression analysis.

-

Visualizations

Signaling Pathway

Caption: ACKR3 signaling pathway initiated by this compound.

Experimental Workflows

Caption: Workflow for the radioligand binding assay.

Caption: Workflow for the β-arrestin recruitment BRET assay.

References

An In-depth Technical Guide to the Pharmacological Profile of VUF11207

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF11207 is a potent and selective small-molecule agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. Unlike canonical chemokine receptors, ACKR3 does not couple to G-proteins to mediate classical signaling cascades such as calcium mobilization. Instead, it primarily signals through the β-arrestin pathway, functioning as a scavenger receptor for its endogenous ligands, most notably the chemokine CXCL12. This compound serves as a critical chemical tool for elucidating the nuanced roles of ACKR3 in physiology and pathology. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and its influence on key signaling pathways.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized through various in vitro assays. As a racemic mixture, the potency of its individual enantiomers has also been resolved, revealing a clear stereospecific preference.[1][2][3]

| Parameter | Value | Assay Type | Cell System / Species | Reference |

| EC50 (Racemate) | 1.6 nM | β-Arrestin Recruitment | HEK293 cells expressing human ACKR3 | [4] |

| EC50 (Racemate) | 14.1 nM | Receptor Internalization (ELISA) | - | [5] |

| pEC50 (R-enantiomer) | 8.3 ± 0.1 | [125I]CXCL12 Displacement | - | [1][6] |

| pEC50 (S-enantiomer) | 7.7 ± 0.1 | [125I]CXCL12 Displacement | - | [1][6] |

| pKd (Fluorescent Probes) | 6.8 - 7.8 | NanoBRET Saturation Binding | HEK293G cells with NLuc-ACKR3 | [1][6] |

Mechanism of Action

This compound acts as a functional agonist at the ACKR3 receptor. Its binding initiates a signaling cascade that is distinct from typical G-protein coupled receptors (GPCRs).

-

G-Protein Independence: ACKR3 lacks the canonical DRYLAIV motif required for efficient G-protein coupling.[7] Consequently, neither its endogenous ligands nor agonists like this compound induce Gαi-protein-dependent signaling pathways such as intracellular calcium mobilization.[7][8][9][10]

-

β-Arrestin Biased Signaling: The primary signaling output upon this compound binding is the recruitment of β-arrestin.[11][12] This interaction is dependent on the phosphorylation of the receptor's intracellular domains by G-protein coupled receptor kinases (GRKs), particularly GRK2.[11][12]

-

Receptor Internalization: Following β-arrestin recruitment, the this compound-bound ACKR3 receptor undergoes rapid internalization into intracellular vesicles.[5][6][13] This process is fundamental to ACKR3's function as a scavenger receptor, as it effectively removes the chemokine CXCL12 from the extracellular environment, thereby shaping chemokine gradients.[7][10][12]

Signaling Pathways

This compound modulates cellular signaling through two principal mechanisms: direct activation of ACKR3-mediated pathways and allosteric modulation of CXCR4 signaling via heterodimerization.

Activation of ACKR3 by this compound initiates a G-protein-independent pathway culminating in receptor internalization. This process is crucial for the receptor's scavenging function.

This compound agonism promotes the formation of heterodimers between ACKR3 and the canonical chemokine receptor CXCR4.[7][14] This interaction allosterically inhibits CXCR4's ability to signal through G-proteins in response to their shared ligand, CXCL12.[8][9][14][15] This attenuates downstream effects like platelet aggregation and calcium signaling.[8][9][14][15]

Experimental Protocols

The characterization of this compound relies on several key experimental methodologies.

These assays measure the proximity of β-arrestin to an activated ACKR3 receptor.[16][17] Bioluminescence Resonance Energy Transfer (BRET) is a common format.[18]

Principle: An energy donor (e.g., NanoLuc Luciferase, NLuc) is fused to the receptor (ACKR3), and an energy acceptor (e.g., a fluorophore) is fused to β-arrestin. Upon this compound-induced recruitment, the donor and acceptor are brought into close proximity (<10 nm), allowing for energy transfer, which is detected as fluorescent light emission upon addition of the luciferase substrate.[19][20]

Methodology:

-

Cell Preparation: Co-transfect HEK293 cells with plasmids encoding for ACKR3-NLuc and fluorescently-tagged β-arrestin.

-

Plating: Seed transfected cells into a 96- or 384-well plate and incubate.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Incubation: Incubate for a predetermined period (e.g., 5-60 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Substrate Addition: Add the luciferase substrate (e.g., furimazine).

-

Detection: Immediately measure luminescence (donor emission) and fluorescence (acceptor emission) using a plate reader equipped with appropriate filters.

-

Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log concentration of this compound to determine the EC50.

These assays determine the affinity of a compound by measuring its ability to displace a known fluorescently-labeled ligand from the receptor.[1][6]

Principle: A fluorescent tracer with known affinity for ACKR3 is allowed to bind to NLuc-tagged ACKR3 expressed in cells. The BRET signal generated is proportional to the amount of tracer bound. An unlabeled competitor compound (this compound) will displace the tracer, causing a decrease in the BRET signal.[21][22][23]

Methodology:

-

Cell Preparation: Use HEK293 cells stably expressing N-terminally tagged NLuc-ACKR3.[1][6]

-

Plating: Plate cells in a 384-well white assay plate.

-

Compound & Tracer Addition: Simultaneously add a fixed concentration of the fluorescent tracer and varying concentrations of the unlabeled competitor (this compound). For non-specific binding control, a high concentration of an unlabeled ligand is used.[6]

-

Incubation: Incubate for 60-120 minutes at 37°C in the dark to reach binding equilibrium.[6]

-

Substrate Addition: Add furimazine substrate with an extracellular NLuc inhibitor.[22]

-

Detection: Measure donor and acceptor emissions and calculate the BRET ratio.

-

Analysis: Plot the BRET ratio against the log concentration of this compound to determine the IC50, which can be converted to a Ki value.

PLA is used to visualize and quantify protein-protein interactions, such as ACKR3-CXCR4 heterodimerization, in situ.[15]

Principle: Two primary antibodies from different species recognize the two target proteins (ACKR3 and CXCR4). Secondary antibodies, each linked to a unique short DNA oligonucleotide (PLA probe), bind to the primary antibodies. If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template. This template is then amplified via rolling-circle amplification, and the product is detected using fluorescently labeled probes.[8][9][15]

Methodology:

-

Sample Preparation: Prepare fixed cells or tissue samples (e.g., platelets).[15]

-

Primary Antibody Incubation: Incubate the sample with a mixture of primary antibodies against ACKR3 and CXCR4.

-

PLA Probe Incubation: Add the two PLA probes (secondary antibodies with attached oligonucleotides).

-

Ligation: Add a ligase to join the oligonucleotide ends, forming a closed DNA circle if the probes are in proximity.

-

Amplification: Add a polymerase for rolling-circle amplification of the DNA circle.

-

Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA product.

-

Imaging & Analysis: Visualize the resulting fluorescent spots using a fluorescence microscope. Each spot represents a single heterodimerization event. Quantify the number of spots per cell.

References

- 1. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Enantiomer of an Oral Small-Molecule TSH Receptor Agonist Exhibits Improved Pharmacologic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Distinct Activation Mechanisms of CXCR4 and ACKR3 Revealed by Single-Molecule Analysis of their Conformational Landscapes [elifesciences.org]

- 11. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. NanoBRET™ Protein:Protein Interaction System Protocol [promega.kr]

- 20. promegaconnections.com [promegaconnections.com]

- 21. Multiplex Detection of Fluorescent Chemokine Binding to CXC Chemokine Receptors by NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]

- 22. eubopen.org [eubopen.org]

- 23. researchgate.net [researchgate.net]

VUF11207 Binding Affinity and Kinetics for ACKR3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of VUF11207, a potent agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. This document consolidates available data on its binding affinity, details the experimental protocols used for its characterization, and visualizes key signaling pathways and experimental workflows.

Quantitative Binding Data

This compound has been characterized as a potent agonist of ACKR3. The following tables summarize the reported binding affinity data from various studies. Note that direct kinetic parameters (k_on, k_off) for this compound binding to ACKR3 are not extensively reported in the currently available literature. The data presented here is derived from functional assays and equilibrium binding studies.

Table 1: Functional Potency of this compound at ACKR3

| Parameter | Value (nM) | Cell Line | Assay Type | Reference |

| EC50 | 1.6 | HEK293-CXCR7 | β-arrestin recruitment |

Table 2: Binding Affinity of this compound-Derived Fluorescent Probes for ACKR3

Recent studies have utilized fluorescent probes based on the this compound scaffold to determine binding affinity using NanoBRET assays.[1] These probes provide a valuable tool for studying ligand-receptor interactions in living cells.

| Fluorescent Probe | pKd | Kd (nM) | Cell Line | Assay Type | Reference |

| Probe 18a | 7.8 | 15.8 | HEK293G_NLuc-ACKR3 | NanoBRET Saturation Binding | [1] |

| Probe 18b | 7.9 | 12.6 | HEK293G_NLuc-ACKR3 | NanoBRET Saturation Binding | [1] |

| Probe 18c | 6.8 | 158.5 | HEK293G_NLuc-ACKR3 | NanoBRET Saturation Binding | [1] |

Note: pKd is the negative logarithm of the dissociation constant (Kd). The fluorescent probes (18a-c) were synthesized based on the this compound structure.[1]

ACKR3 Signaling and Ligand Interaction

ACKR3 is an atypical chemokine receptor that primarily signals through β-arrestin pathways rather than canonical G-protein coupling.[2][3][4] Upon ligand binding, ACKR3 is known to be involved in several cellular processes, including the scavenging of its endogenous ligands like CXCL12.[2][3][4] The interaction of this compound with ACKR3 triggers the recruitment of β-arrestin. Furthermore, ACKR3 can form heterodimers with other receptors, such as CXCR4, which can modulate their signaling pathways.[5][6]

ACKR3 signaling upon ligand binding.

Experimental Protocols

The characterization of this compound and its derivatives has been primarily achieved through competitive radioligand binding assays and Bioluminescence Resonance Energy Transfer (BRET) assays.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a known radioligand from the receptor.

Materials:

-

HEK293 cells stably expressing ACKR3.

-

Cell membrane preparation from ACKR3-expressing cells.

-

Radioligand (e.g., ¹²⁵I-CXCL12).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold).

-

96-well filter plates.

-

Vacuum filtration manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-ACKR3 cells to high confluency.

-

Harvest and lyse the cells in a hypotonic buffer.

-

Centrifuge the lysate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add cell membranes, radioligand, and varying concentrations of this compound.

-

Include controls for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled competitor).

-

-

Incubation:

-

Incubate the plate, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of the plate through the filter plate using a vacuum manifold to separate bound and free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter plate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

NanoBRET Ligand Binding Assay

This assay measures ligand binding in living cells by detecting the energy transfer between a NanoLuciferase (NLuc)-tagged receptor and a fluorescently labeled ligand.[7][8][9][10]

References

- 1. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]

- 5. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of BRET to monitor ligand binding to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pa2online.org [pa2online.org]

- 9. Application of BRET to monitor ligand binding to GPCRs | Springer Nature Experiments [experiments.springernature.com]

- 10. Visualizing Ligand Binding to a GPCR In Vivo Using NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the In Vivo Effects of VUF11207 Administration

This technical guide provides a comprehensive overview of the in vivo effects of this compound, a potent and selective agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. This document summarizes key research findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction

This compound is a small molecule agonist of the ACKR3/CXCR7 receptor, which is involved in a variety of physiological and pathological processes, including cell migration, survival, and inflammation.[1][2] Unlike typical chemokine receptors, ACKR3 primarily signals through β-arrestin pathways rather than G-protein coupling.[2] this compound has an EC50 of 1.6 nM for ACKR3 and induces the recruitment of β-arrestin to the receptor.[3] Understanding the in vivo effects of this compound is crucial for evaluating its therapeutic potential in various disease models.

Core Findings from In Vivo and Ex Vivo Studies

Attenuation of Inflammatory Bone Loss

In a murine model of lipopolysaccharide (LPS)-induced bone loss, this compound demonstrated a protective effect.[4] Co-administration of this compound with LPS significantly reduced osteoclastogenesis and bone resorption in the calvariae of mice compared to mice treated with LPS alone.[4] This suggests a potential therapeutic role for this compound in inflammatory bone diseases.

Modulation of Vascular Remodeling

In a model of angiotensin II (AngII)-induced hypertension in mice, this compound was shown to potentiate adventitial thickening and fibrosis.[5] This finding indicates that ACKR3 activation may play a complex role in cardiovascular remodeling, potentially exacerbating certain pathological processes.

Inhibition of Platelet Function

Ex vivo studies using human platelets have shown that this compound induces the formation of heterodimers between ACKR3 and CXCR4.[6] This heterodimerization attenuates CXCL12-mediated platelet aggregation and thrombus formation under flow conditions.[7] These findings suggest that this compound could have antithrombotic effects in vivo.

Quantitative Data Summary

| Study Type | Model | Key Quantitative Finding | Reference |

| Bone Resorption | LPS-induced bone loss in C57BL/6J mice | This compound co-administration led to a statistically significant reduction in the number of osteoclasts and the bone resorption area compared to LPS alone. | [4] |

| Vascular Remodeling | Angiotensin II-induced hypertension in mice | Activation of CXCR7 with this compound significantly potentiated AngII-induced adventitial thickening and fibrosis. | [5] |

| Platelet Function | Ex vivo human platelet aggregation | This compound significantly downregulated CXCL12-dependent platelet aggregation. | [6][7] |

| Receptor Binding | HEK293-CXCR7 cells | EC50 = 1.6 nM for β-arrestin recruitment. | [3] |

Detailed Experimental Protocols

LPS-Induced Bone Resorption Model

-

Animal Model: Eight-week-old male C57BL/6J mice.[4]

-

Drug Administration: Mice were subcutaneously injected over the calvariae with either LPS alone or a combination of LPS and the CXCR7 agonist, this compound.[4]

-

Endpoint Analysis: After a specified period, the mice were sacrificed. The calvariae were dissected, and the number of osteoclasts and the total bone resorption area were measured. Histological and micro-computed tomography analyses were likely performed to quantify these parameters.[4]

Angiotensin II-Induced Vascular Remodeling Model

-

Animal Model: Hypertensive mice induced by Angiotensin II infusion.[5]

-

Drug Administration: this compound was administered to the AngII-infused mice to activate CXCR7.[5]

-

Endpoint Analysis: The primary endpoints were the measurement of adventitial thickness and the degree of fibrosis in the vasculature. This was likely assessed through histological analysis of aortic cross-sections stained to visualize collagen deposition and cell infiltration.[5]

Ex Vivo Thrombus Formation Assay

-

Platelet Source: Washed human platelets or anticoagulated whole blood.[6]

-

Experimental Setup: A flow chamber system was used with collagen-coated coverslips to mimic physiological conditions of blood flow.[6]

-

Procedure: Platelets or whole blood were pre-incubated with this compound before being perfused through the flow chamber at a specific shear rate (e.g., 1000 s⁻¹). The formation of thrombi on the collagen surface was observed and quantified.[6]

-

Signaling Analysis: Platelet intracellular calcium levels and Akt signaling, which are downstream of CXCR4 activation by CXCL12, were measured to assess the inhibitory effect of this compound.[6]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound signaling via ACKR3/CXCR7.

Caption: Experimental workflow for bone resorption study.

Caption: Logical flow of this compound's effect on platelets.

Conclusion

This compound is a valuable research tool for probing the function of the ACKR3/CXCR7 receptor in vivo. Current evidence indicates that it plays a significant role in modulating inflammatory processes, vascular biology, and hemostasis. The protective effects observed in a model of inflammatory bone loss are promising; however, the findings in the context of vascular remodeling suggest that the therapeutic application of ACKR3 agonists may be complex and context-dependent. The anti-platelet effects of this compound highlight a potential new avenue for antithrombotic therapies. Further research, including detailed pharmacokinetic and pharmacodynamic studies, is necessary to fully elucidate the therapeutic potential and safety profile of this compound and other ACKR3 agonists.

References

- 1. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]

- 4. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stromal cell-derived factor-1 exerts opposing roles through CXCR4 and CXCR7 in angiotensin II-induced adventitial remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

VUF11207 and its Impact on β-Arrestin Recruitment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF11207 is a potent and selective synthetic agonist for the atypical chemokine receptor ACKR3, also known as CXCR7. Unlike typical G protein-coupled receptors (GPCRs), CXCR7 does not couple to G proteins to initiate downstream signaling cascades. Instead, its primary mode of signal transduction is through the recruitment of β-arrestins (β-arrestin1 and β-arrestin2). This β-arrestin-biased signaling makes this compound and CXCR7 a compelling system for studying G protein-independent signaling pathways and for the development of biased agonists with potentially novel therapeutic applications. This technical guide provides a comprehensive overview of the interaction between this compound and CXCR7, with a specific focus on the recruitment of β-arrestin.

Quantitative Analysis of this compound-Mediated β-Arrestin Recruitment

The potency of this compound in inducing the recruitment of β-arrestin to CXCR7 has been quantified in several studies, primarily utilizing luminescence-based assays such as the NanoBiT® system. The data consistently demonstrates that this compound is a high-potency agonist for this interaction.

| Ligand | β-Arrestin Isoform | Assay Type | Cell Line | Potency (pEC50) | Potency (EC50) | Reference |

| This compound | β-arrestin2 | NanoBiT | HEK293 | 8.8 | 1.6 nM | [1] |

| This compound | β-arrestin1 | NanoBiT | HEK293 | Not specified | Not specified | [2] |

| This compound | β-arrestin2 | Tango | HEK293 | Not specified | Not specified | [2] |

Signaling Pathway of this compound-Induced β-Arrestin Recruitment

The recruitment of β-arrestin to CXCR7 upon stimulation by this compound is a G protein-independent process. Instead, it relies on the phosphorylation of the intracellular domains of CXCR7 by G protein-coupled receptor kinases (GRKs). Specifically, studies have implicated the involvement of GRK2 and GRK3 in this process.[3] Once recruited, β-arrestin can act as a scaffold protein, initiating downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, although the direct activation of ERK1/2 by this compound has been a subject of some debate in the literature.[3]

Experimental Protocols

The primary method for quantifying this compound-induced β-arrestin recruitment is the NanoBiT® β-Arrestin Recruitment Assay. This live-cell, bioluminescent assay measures the proximity of two proteins by fusing them to complementary fragments of NanoLuc® luciferase (Large BiT [LgBiT] and Small BiT [SmBiT]).

NanoBiT® β-Arrestin Recruitment Assay Protocol

1. Plasmid Construction:

-

Clone the coding sequence of human CXCR7 into a mammalian expression vector containing either the LgBiT or SmBiT fragment at the C-terminus.

-

Clone the coding sequence of human β-arrestin1 or β-arrestin2 into a separate mammalian expression vector containing the complementary NanoBiT® fragment (SmBiT or LgBiT) at either the N- or C-terminus. The optimal configuration of LgBiT and SmBiT fusions should be determined empirically.

2. Cell Culture and Transfection:

-

Culture Human Embryonic Kidney 293 (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

For a 96-well plate format, seed cells at a density of 2 x 10^4 cells per well in a white, clear-bottom 96-well plate.

-

After 24 hours, co-transfect the cells with the CXCR7-NanoBiT® and β-arrestin-NanoBiT® plasmids using a suitable transfection reagent according to the manufacturer's instructions.

3. Assay Procedure:

-

24 hours post-transfection, replace the culture medium with 80 µL of Opti-MEM.

-

Prepare a 5X stock solution of the Nano-Glo® Live Cell Substrate in Nano-Glo® LCS Dilution Buffer.

-

Add 20 µL of the 5X substrate solution to each well.

-

Incubate the plate at 37°C for at least 2 hours to allow for substrate equilibration.

-

Prepare a serial dilution of this compound in Opti-MEM.

-

Measure the baseline luminescence of each well using a plate reader.

-

Add 25 µL of the this compound serial dilution to the appropriate wells.

-

Immediately begin kinetic luminescence readings every 1-2 minutes for a total of 60-90 minutes.

4. Data Analysis:

-

For each well, subtract the baseline luminescence from the kinetic readings.

-

Determine the peak luminescence response for each concentration of this compound.

-

Plot the peak luminescence response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Conclusion

This compound serves as a valuable tool for investigating the β-arrestin-biased signaling of CXCR7. The high-potency and G protein-independent nature of its action make it an ideal probe for dissecting the molecular mechanisms of β-arrestin recruitment and its downstream functional consequences. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of GPCR signaling and biased agonism. Further research into the downstream effects of this compound-mediated β-arrestin recruitment will continue to shed light on the therapeutic potential of targeting this unique signaling pathway.

References

Methodological & Application

VUF11207: Application Notes and Protocols for Cancer Cell Migration Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF11207 is a potent and selective small-molecule agonist for the atypical chemokine receptor 3 (ACKR3), also known as C-X-C chemokine receptor type 7 (CXCR7). The CXCL12/CXCR4/CXCR7 signaling axis is a critical pathway in cancer progression, playing a pivotal role in tumor cell proliferation, survival, angiogenesis, and metastasis. This compound, by targeting CXCR7, offers a valuable tool for investigating the nuanced roles of this receptor in cancer biology, particularly in the complex process of cell migration. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in cancer cell migration studies.

Mechanism of Action

This compound functions as a biased agonist of CXCR7. Upon binding, it potently induces the recruitment of β-arrestin-2 to the receptor and promotes its internalization.[1] This action can modulate the CXCL12 chemokine gradient and interfere with CXCR4-mediated signaling, which is a key driver of cancer cell migration and metastasis.[2] The activation of CXCR7 by this compound can lead to the sequestration of CXCL12, thereby reducing its availability to bind to CXCR4 and trigger pro-migratory downstream signaling pathways. Furthermore, the this compound-induced, β-arrestin-mediated signaling downstream of CXCR7 can influence cellular processes independently of G-protein coupling, adding another layer of complexity to its effects on cell motility.[3]

Data Presentation

Currently, publicly available literature does not contain specific quantitative data on the direct inhibitory effect of this compound on cancer cell migration, such as IC50 values or percentage inhibition in wound healing or transwell assays. Studies have more commonly utilized techniques like siRNA-mediated knockdown of CXCR7 to demonstrate its role in migration.[4][5] The provided protocols are designed for researchers to generate such quantitative data for this compound in their specific cancer cell models of interest.

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of this compound on cancer cell migration are provided below.

Transwell Migration Assay

This assay, also known as the Boyden chamber assay, is a standard method to quantify the chemotactic response of cancer cells to a chemoattractant, which can be modulated by this compound.

Materials:

-

Transwell inserts (e.g., 6.5 mm diameter with 8.0 µm pore size polycarbonate membrane)

-

24-well plates

-

Cancer cell line of interest

-

Cell culture medium (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)

-

This compound (solubilized in an appropriate vehicle, e.g., DMSO)

-

Chemoattractant (e.g., CXCL12/SDF-1α, or serum)

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

-

Cotton swabs

-

Microscope

Protocol:

-

Cell Preparation:

-

Culture cancer cells to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours prior to the assay by culturing in a serum-free medium. This enhances the response to chemoattractants.

-

On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution, wash with serum-free medium, and resuspend in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

-

-

Assay Setup:

-

In the lower chamber of the 24-well plate, add 600 µL of medium containing the chemoattractant (e.g., 100 ng/mL CXCL12 or 10% FBS).

-

Prepare a control well with serum-free medium only in the lower chamber.

-

Place the Transwell inserts into the wells.

-

In the upper chamber of the inserts, add 100 µL of the cell suspension.

-

To test the effect of this compound, add the compound at various concentrations to both the upper and lower chambers to ensure a stable concentration throughout the experiment. Include a vehicle control.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period determined by the migratory capacity of the cell line (typically 4-24 hours).

-

-

Cell Fixation and Staining:

-

After incubation, carefully remove the inserts from the wells.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixing solution for 20 minutes at room temperature.

-

Wash the inserts with PBS.

-

Stain the migrated cells by immersing the inserts in the staining solution for 15-30 minutes.

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

-

Quantification:

-

Using a microscope, count the number of stained, migrated cells on the lower surface of the membrane in several random fields of view (e.g., 5-10 fields at 100x or 200x magnification).

-

Calculate the average number of migrated cells per field.

-

The percentage of migration inhibition by this compound can be calculated relative to the vehicle control.

-

Wound Healing (Scratch) Assay

This assay is used to study collective cell migration and the ability of a cell population to close a "wound" created in a confluent monolayer.

Materials:

-

24-well or 12-well plates

-

Cancer cell line of interest

-

Cell culture medium

-

This compound

-

Sterile 200 µL pipette tip or a specialized wound healing insert

-

Microscope with a camera

Protocol:

-

Cell Seeding:

-

Seed cells into the wells of a plate at a density that will form a confluent monolayer within 24 hours.

-

-

Creating the Wound:

-

Once the cells are confluent, gently create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip. Alternatively, use commercially available culture inserts to create a more uniform gap.[6]

-

Wash the wells with PBS to remove detached cells and debris.

-

-

Treatment:

-

Add fresh culture medium containing different concentrations of this compound or the vehicle control to the wells.

-

-

Image Acquisition:

-

Immediately after creating the wound (time 0), capture images of the scratch in each well using a microscope. Mark the position of the images to ensure the same field is captured at subsequent time points.

-

Incubate the plate at 37°C and 5% CO2.

-

Capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.

-

-

Data Analysis:

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the rate of wound closure for each condition.

-

The percentage of wound closure can be calculated as: [(Initial Wound Area - Wound Area at T) / Initial Wound Area] * 100.

-

Compare the rate of wound closure in this compound-treated wells to the vehicle control to determine its effect on cell migration.

-

β-Arrestin Recruitment Assay

This assay is crucial for confirming the mechanism of action of this compound by measuring its ability to induce the recruitment of β-arrestin to the CXCR7 receptor. Commercially available assay systems (e.g., PathHunter® by DiscoveRx, Tango™ by Thermo Fisher Scientific) are commonly used.[7][8]

General Protocol Outline (using a commercial kit):

-

Cell Line:

-

Use a cell line engineered to co-express CXCR7 (often tagged with a fragment of a reporter enzyme, e.g., ProLink™) and β-arrestin (tagged with the complementary enzyme fragment, e.g., Enzyme Acceptor).

-

-

Cell Plating:

-

Plate the engineered cells in a 96-well or 384-well white, clear-bottom assay plate at the density recommended by the manufacturer.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Addition:

-

Prepare a serial dilution of this compound in the appropriate assay buffer.

-

Add the diluted compound or vehicle control to the wells.

-

-

Incubation:

-

Incubate the plate at 37°C for the time specified in the kit's protocol (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

-

Detection:

-

Add the detection reagent containing the substrate for the complemented reporter enzyme.

-

Incubate at room temperature for the recommended time (e.g., 60 minutes) to allow for the development of a luminescent or fluorescent signal.

-

-

Data Acquisition and Analysis:

-

Read the signal using a plate reader.

-

Plot the signal intensity against the log of the this compound concentration to generate a dose-response curve.

-

Calculate the EC50 value, which represents the concentration of this compound that elicits a half-maximal response, to quantify its potency in inducing β-arrestin recruitment.

-

Visualizations

Signaling Pathway of this compound in Cancer Cell Migration

Caption: this compound's mechanism in inhibiting cancer cell migration.

Experimental Workflow for Transwell Migration Assay

Caption: Workflow for the this compound transwell migration assay.

Logical Relationship of this compound's Action

Caption: Logical flow of this compound's anti-migratory effects.

References

- 1. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CXCR7/CXCR4 Heterodimer Constitutively Recruits β-Arrestin to Enhance Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CXCR7/CXCR4 heterodimer constitutively recruits beta-arrestin to enhance cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. CXCR7 functions in colon cancer cell survival and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wound Healing Assay [cellbiolabs.com]

- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Phytochemical Analysis, Antioxidant, and Wound Healing Activity of Pluchea indica L. (Less) Branch Extract Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

VUF11207 Treatment in Mouse Models of Inflammation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the use of VUF11207, a specific agonist for the C-X-C chemokine receptor 7 (CXCR7), in mouse models of inflammation. The information presented herein is intended to guide researchers in designing and executing in vivo studies to investigate the therapeutic potential of this compound in inflammatory conditions. The protocols are based on published literature and are designed to be reproducible.

Introduction

This compound is a small molecule agonist of CXCR7, also known as atypical chemokine receptor 3 (ACKR3). CXCR7 and its ligand CXCL12 (SDF-1) play complex roles in various physiological and pathological processes, including inflammation. While the CXCL12/CXCR4 axis is traditionally associated with pro-inflammatory signaling, CXCR7 activation can modulate this axis and exert anti-inflammatory effects in certain contexts. This compound, by specifically targeting CXCR7, offers a valuable tool to dissect the role of this receptor in inflammation and explore its therapeutic potential.

One key study has demonstrated the efficacy of this compound in a lipopolysaccharide (LPS)-induced model of inflammation in mice, where it was shown to ameliorate osteoclastogenesis and bone resorption.[1][2][3] This highlights the potential of this compound in treating inflammation-driven tissue damage.

Data Presentation

The following tables summarize the quantitative data from a key in vivo study utilizing this compound in an LPS-induced inflammation model in mice.

Table 1: Effect of this compound on Osteoclast Number and Bone Resorption in LPS-Treated Mice [1][3]

| Treatment Group | Number of Osteoclasts (per suture) | Bone Resorption Area (%) |

| PBS (Control) | ~5 | ~2% |

| LPS (100 µ g/day ) | ~25 | ~12% |

| LPS (100 µ g/day ) + this compound (100 µ g/day ) | ~10 | ~5% |

| This compound (100 µ g/day ) | ~5 | ~2% |

Table 2: Effect of this compound on Gene Expression in the Calvariae of LPS-Treated Mice [1][3]

| Treatment Group | TRAP mRNA Expression (relative to control) | Cathepsin K mRNA Expression (relative to control) | RANKL mRNA Expression (relative to control) | TNF-α mRNA Expression (relative to control) |

| PBS (Control) | 1.0 | 1.0 | 1.0 | 1.0 |

| LPS (100 µ g/day ) | ~4.5 | ~4.0 | ~3.5 | ~3.0 |

| LPS (100 µ g/day ) + this compound (100 µ g/day ) | ~2.0 | ~1.8 | ~1.5 | ~1.3 |

| This compound (100 µ g/day ) | ~1.0 | ~1.0 | ~1.0 | ~1.0 |

Experimental Protocols

Protocol 1: LPS-Induced Calvarial Inflammation and Bone Resorption in Mice

This protocol details the in vivo administration of this compound to assess its effect on LPS-induced inflammation and subsequent bone loss in a mouse model.[1][2][3]

Materials:

-

8–10-week-old male C57BL/6J mice[1]

-

This compound (e.g., from MilliporeSigma)[1]

-

Lipopolysaccharide (LPS) from E. coli (e.g., from Sigma-Aldrich)[1]

-

Phosphate-buffered saline (PBS)

-

Sterile syringes and needles

Procedure:

-

Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Grouping: Divide the mice into four groups (n=4 per group):

-

Group 1: PBS (vehicle control)

-

Group 2: LPS alone

-

Group 3: LPS + this compound

-

Group 4: this compound alone

-

-

Preparation of Reagents:

-

Dissolve LPS in sterile PBS to a concentration of 1 mg/mL.

-

Dissolve this compound in a suitable vehicle (e.g., PBS) to a concentration that allows for the administration of 100 µg in a 100 µL injection volume.

-

-

Administration:

-

For 5 consecutive days, administer daily subcutaneous injections over the calvariae (crown of the head) of the mice.[1]

-

Group 1 receives 100 µL of PBS.

-

Group 2 receives 100 µg of LPS (in 100 µL).

-

Group 3 receives a co-injection of 100 µg of LPS and 100 µg of this compound (in a total volume of 100 µL, or as two separate injections in close proximity).

-

Group 4 receives 100 µg of this compound (in 100 µL).

-

-

Euthanasia and Sample Collection:

-

On day 6, euthanize the mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[1]

-

Dissect the calvariae for further analysis.

-

-

Histological Analysis:

-

Fix the calvariae in 4% paraformaldehyde.

-

Decalcify the bones (e.g., using 14% EDTA).

-

Embed in paraffin (B1166041) and section the tissue.

-

Perform Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify and count osteoclasts.[1][3]

-

-

Micro-CT Analysis:

-

Gene Expression Analysis:

Signaling Pathways and Visualizations

This compound, as a CXCR7 agonist, is believed to exert its anti-inflammatory effects by modulating the CXCL12 signaling pathway. In the context of LPS-induced inflammation, LPS stimulates the expression of CXCL12, which in turn can promote inflammation and osteoclastogenesis via its receptor CXCR4. This compound, by activating CXCR7, can negatively regulate CXCR4-mediated signaling.[2]

Experimental Workflow

This compound Mechanism of Action in LPS-Induced Inflammation